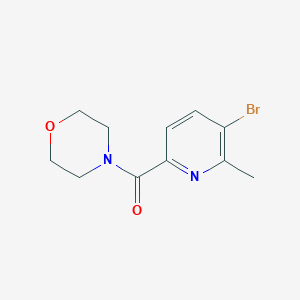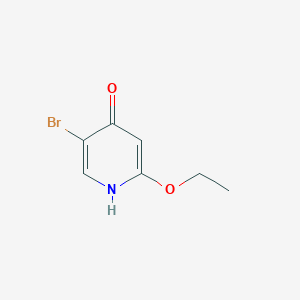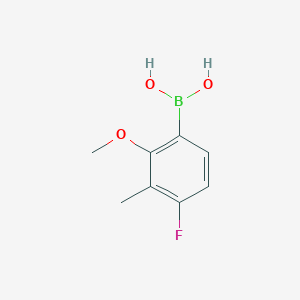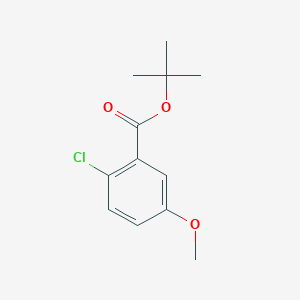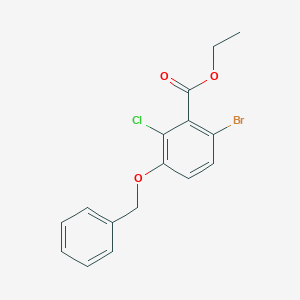
(E)-3-(4-Chloro-3,5-dimethylphenyl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(4-Chloro-3,5-dimethylphenyl)acrylic acid, also known as 4-chloro-3,5-dimethylphenylacrylic acid (CDPA), is a carboxylic acid that is widely used in organic synthesis. It is a versatile reagent that can be used for a variety of reactions, including aldol condensations, Michael additions, and Mannich reactions. CDPA is a colorless, crystalline solid that is soluble in water and organic solvents. It is a strong acid and has a pKa of approximately 3.3.
Wissenschaftliche Forschungsanwendungen
CDPA is widely used in organic synthesis for the preparation of a variety of compounds, including pharmaceuticals, agrochemicals, and fragrances. It is also used in the synthesis of polymers, such as polyurethanes, and in the production of dyes and pigments. In addition, CDPA has been used in the synthesis of biologically active compounds, such as benzodiazepines and nonsteroidal anti-inflammatory drugs (NSAIDs).
Wirkmechanismus
CDPA is a strong acid and will act as a proton donor in a variety of reactions. In addition, it can act as a nucleophile in substitution reactions and can also act as an electrophile in addition reactions.
Biochemical and Physiological Effects
CDPA is not known to have any significant biochemical or physiological effects. It is not known to be toxic, mutagenic, or carcinogenic.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantages of using CDPA in lab experiments are its low cost, its availability, and its versatility. It is also easy to handle and store. The main limitation is that it is a strong acid and can cause skin and eye irritation if not handled properly.
Zukünftige Richtungen
CDPA can be used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and fragrances. It can also be used in the synthesis of polymers, such as polyurethanes, and in the production of dyes and pigments. In addition, CDPA can be used in the synthesis of biologically active compounds, such as benzodiazepines and nonsteroidal anti-inflammatory drugs (NSAIDs). Furthermore, CDPA can be used in the development of new catalysts and reagents for organic synthesis. Finally, CDPA can be used in the development of new materials, such as nanomaterials, for a variety of applications.
Synthesemethoden
CDPA can be synthesized by the reaction of (E)-3-(4-Chloro-3,5-dimethylphenyl)acrylic acid-dimethylphenol with acrylic acid in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out at temperatures between 80-100°C and yields a product that is greater than 90% pure.
Eigenschaften
IUPAC Name |
(E)-3-(4-chloro-3,5-dimethylphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-7-5-9(3-4-10(13)14)6-8(2)11(7)12/h3-6H,1-2H3,(H,13,14)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODFWRMFSXKREK-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1Cl)C)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-chloro-3,5-dimethylphenyl)acrylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-Bromo-2-(4-bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B6293160.png)



